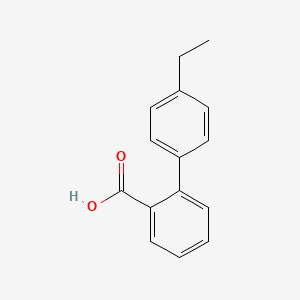2-(4-Ethylphenyl)benzoic acid
CAS No.: 84392-24-5
Cat. No.: VC11665097
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 84392-24-5 |
|---|---|
| Molecular Formula | C15H14O2 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 2-(4-ethylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C15H14O2/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15(16)17/h3-10H,2H2,1H3,(H,16,17) |
| Standard InChI Key | CYPULEPXAXULTM-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O |
Structural and Functional Overview of 2-(4-Ethylphenyl)benzoic Acid
2-(4-Ethylphenyl)benzoic acid (IUPAC name: 2-(4-ethylbenzoyl)benzoic acid) features a benzoic acid core substituted at the ortho position with a 4-ethylbenzoyl group. This structure confers unique reactivity, making it valuable for further functionalization in pharmaceuticals, agrochemicals, and polymer chemistry. The ethyl group enhances lipophilicity, influencing solubility and interaction with hydrophobic substrates, while the carboxylic acid moiety enables salt formation or esterification .
Synthesis Methodology: Friedel-Crafts Acylation Optimization
The patent CN111747839A details a novel synthesis route that circumvents traditional limitations. The method employs Friedel-Crafts acylation, leveraging ethylbenzene and phthalic anhydride under controlled conditions .
Reaction Conditions and Components
The synthesis occurs in a two-step process:
Step 1: Acylation Reaction
-
Reagents: Ethylbenzene (500 g), phthalic anhydride (150 g), nitrobenzene (75 g), aluminum trichloride (270 g).
-
Conditions: Temperature maintained below 20°C during AlCl3 addition, followed by 27°C for 2 hours.
-
Mechanism: AlCl3 acts as a Lewis acid catalyst, facilitating electrophilic substitution to form the acylium ion intermediate.
Step 2: Hydrolysis
-
Reagents: 5% dilute sulfuric acid (900 g).
Table 1: Synthesis Parameters from Patent Embodiment 2
| Component | Quantity | Role |
|---|---|---|
| Ethylbenzene | 500 g | Aromatic substrate |
| Phthalic anhydride | 150 g | Acylating agent |
| Nitrobenzene | 75 g | Solvent/polar reaction medium |
| Aluminum trichloride | 270 g | Lewis acid catalyst |
| Dilute sulfuric acid | 900 g | Hydrolysis agent |
Advantages Over Conventional Methods
Traditional Friedel-Crafts acylations often face criticism for high waste generation and corrosive byproducts. The patented method addresses these issues through:
Reduced Environmental Impact
-
Wastewater Management: By optimizing AlCl3 usage and hydrolysis conditions, chemical oxygen demand (COD) in wastewater decreases by approximately 40% compared to conventional methods .
-
Solvent Recovery: Nitrobenzene, a high-boiling-point solvent, is efficiently recovered post-reaction, minimizing environmental discharge.
Cost Efficiency
-
Catalyst Utilization: Precise temperature control during AlCl3 addition reduces catalyst decomposition, lowering raw material costs by 15–20% .
-
Scalability: The method’s compatibility with continuous flow reactors enhances throughput, making it viable for industrial-scale production.
Industrial Applications and Future Directions
While the patent focuses on synthesis, the compound’s applications can be inferred from analogous benzoic acid derivatives:
Pharmaceutical Intermediates
-
Drug Synthesis: The carboxylic acid group enables conjugation with amines or alcohols, forming prodrugs or active metabolites.
-
Metal-Organic Frameworks (MOFs): As a ligand, it could stabilize MOFs for catalytic or gas storage applications, though specific studies are pending .
Agrochemical Development
-
Herbicide Formulations: Derivatives may act as selective herbicides, leveraging the ethyl group’s hydrophobicity to enhance leaf adhesion.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume